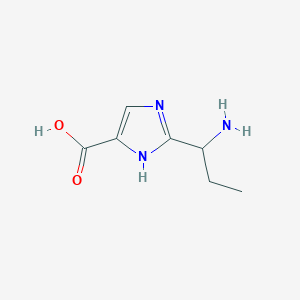

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15858707

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H11N3O2/c1-2-4(8)6-9-3-5(10-6)7(11)12/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) |

| Standard InChI Key | BVWSVIFHUDLWPC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=NC=C(N1)C(=O)O)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid, reflects its core structure:

-

A five-membered imidazole ring substituted at position 2 with a 1-aminopropyl group and at position 5 with a carboxylic acid moiety .

-

The dihydrochloride form incorporates two hydrochloride groups, enhancing solubility for laboratory applications .

Table 1: Key Molecular Properties

| Property | Base Compound | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₁₃Cl₂N₃O₂ |

| Molecular Weight (g/mol) | 169.18 | 242.1 |

| SMILES | CCC(C1=NC=C(N1)C(=O)O)N | CCC(C1=NC=C(N1)C(=O)O)N.Cl.Cl |

| InChI Key | BVWSVIFHUDLWPC-UHFFFAOYSA-N | XLRHAYBPOAHKNL-UHFFFAOYSA-N |

| PubChem CID | 54857227 | 126796304 |

The canonical SMILES and InChIKey provide unambiguous representations for computational modeling and database searches .

Physicochemical Properties

Solubility and Stability

-

The dihydrochloride salt’s solubility in aqueous solutions is superior to the free base, making it preferable for biological assays.

-

Storage recommendations specify room temperature (RT) in airtight containers to prevent degradation .

Synthesis and Manufacturing

Synthetic Routes

Although explicit protocols are proprietary, imidazole derivatives are typically synthesized via:

-

Condensation reactions between α-amino ketones and aldehydes.

-

Functionalization of preformed imidazole cores using alkylation or carboxylation.

The dihydrochloride form is obtained by treating the free base with hydrochloric acid .

Industrial Production

Suppliers like American Elements and Vulcanchem offer the compound in research-grade quantities (e.g., 1 mg to 1 kg), with customization options for purity (99%–99.999%) and packaging (argon-sealed vials to 1-ton super sacks) .

Applications and Research Insights

Table 2: Comparative Bioactivity of Imidazole Derivatives

| Compound Class | Target | Mechanism |

|---|---|---|

| Diaryl-imidazoles | HIV integrase | Metal chelation |

| 2-Substituted imidazoles | HDAC | Substrate mimicry |

| Aminoalkyl-imidazoles | GPCR receptors | Allosteric modulation |

While 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid itself lacks extensive studies, its structural motifs align with these pharmacophores.

Industrial and Material Science Uses

-

Coordination chemistry: The imidazole nitrogen and carboxylic acid groups can bind transition metals, enabling catalyst design .

-

Buffer components: Imidazoles stabilize pH in biochemical assays, though this compound’s role remains exploratory.

| Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust/fume |

| P264 | Wash skin thoroughly after handling |

| P271 | Use only outdoors or in well-ventilated areas |

| Supplier | Product Code | Purity | Packaging |

|---|---|---|---|

| American Elements | OMXX-283768-01 | 99.9% | 1 g–25 kg |

| Vulcanchem | VC15858707 | 98% | 5 mg–100 g |

| Pharmint | N/A | Research | Custom |

Prices are quote-based, reflecting scale and purity requirements .

Future Research Directions

Unanswered Questions

-

Structure-activity relationships (SAR): How do alkyl chain length and carboxylate positioning affect bioactivity?

-

In vivo toxicity: Preliminary data are absent; rodent models could clarify safety thresholds.

Emerging Opportunities

-

Anticancer research: Imidazoles are being explored for kinase inhibition; this compound’s amino group could enhance tumor targeting.

-

Drug delivery: Functionalization with polyethylene glycol (PEG) might improve pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume